![molecular formula C13H11BrF3NO B1273090 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole CAS No. 257285-02-2](/img/structure/B1273090.png)

1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

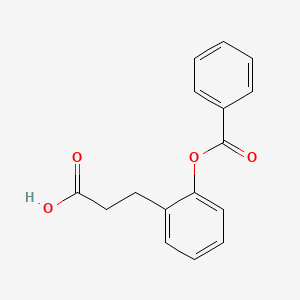

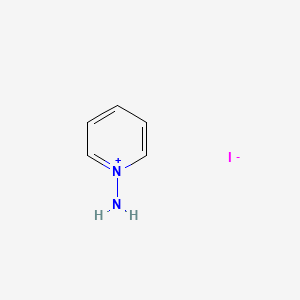

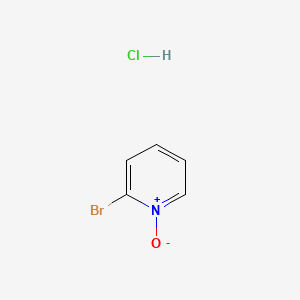

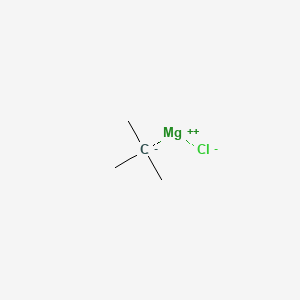

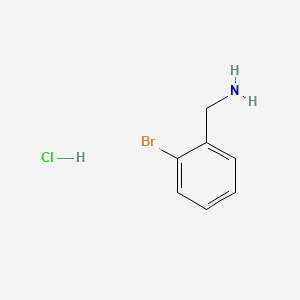

The compound "1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in organic synthesis .

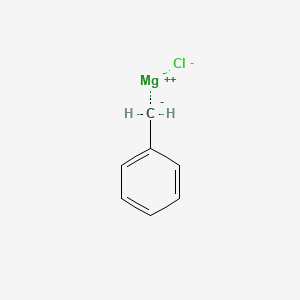

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One such method involves the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, which is a concise and environmentally friendly approach that yields up to 98% of the desired product . Another method includes the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene, which serves as a precursor for the synthesis of substituted pyrrole-2-carboxaldehydes .

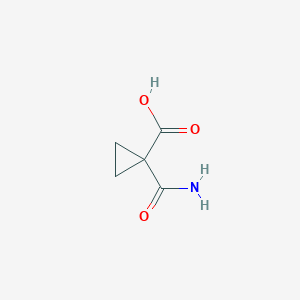

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be characterized by X-ray crystallography, as demonstrated in the study of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester. The crystal structure revealed a planar heterocyclic pyrrole ring with a phenyl ring rotated out of the plane, and the presence of N-H...O hydrogen bonds contributing to the supramolecular aggregation .

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the study of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed the formation of a dimer through intermolecular heteronuclear hydrogen bonding (NH...O), with a binding energy of 15.54 kcal/mol . Similarly, the formation of dimers and chains of rings through hydrogen bonding was observed in other pyrrole derivatives .

Physical and Chemical Properties Analysis

The physical properties of pyrrole derivatives, such as solubility, can be significantly influenced by temperature and solvent. The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione was found to increase with temperature and varied across different solvents, with the highest solubility observed in DMF, NMP, and DMSO . Additionally, the conformational analysis of related compounds, such as 5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, can provide insights into the potential barriers for internal rotation and the influence of solvent molecules on the structure .

Relevant Case Studies

Pyrrole derivatives have been studied for their affinity to dopamine receptors, as seen in the synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues. These compounds showed increased selectivity for dopamine D3 receptors, with potential applications in studying the functional role of these receptors in vivo . Additionally, the biological activities of pyrrole derivatives, such as anticancer, antidiabetic, and anti-inflammatory properties, have been a subject of interest in various research studies .

科学的研究の応用

Solubility and Solvent Effects

1-(2-bromo-phenyl)-pyrrole-2,5-dione's solubility in various solvents was studied. This research is crucial for understanding the solubility characteristics of similar compounds, including 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole, in different solvents, which is essential for their application in scientific research (Li, Li, Gao, & Lv, 2019).

Electronic and Structural Properties

A study on electronically intercommunicating iron centers in pyrroles, similar to the compound , revealed insights into their electronic and structural properties. Such research is pertinent for applications where electronic properties of pyrroles are significant (Hildebrandt, Schaarschmidt, & Lang, 2011).

Luminescent Properties

Research on highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione chromophore, closely related to the compound of interest, highlights its potential in developing materials with unique optical properties (Zhang & Tieke, 2008).

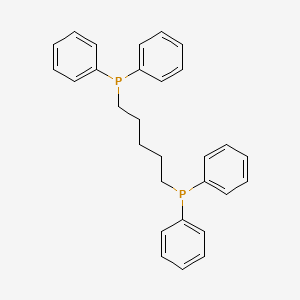

Catalytic Applications

Studies on the use of pyrrole derivatives as supporting ligands in catalysis indicate potential applications in chemical synthesis, showcasing the versatility of pyrrole compounds in catalytic processes (Mazet & Gade, 2001).

Synthesis of Analogues

The synthesis of pyrrole analogues and their binding affinities for dopamine receptors, although not directly related to 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole, demonstrates the broader scope of research in synthesizing and studying pyrrole derivatives (Mach et al., 2003).

Synthesis and Reactivity

Research on the synthesis and reactivity of various pyrrole derivatives, including the study of their crystal structures, provides valuable insights into the chemical behavior of similar compounds (Silva et al., 2005).

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures have been used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a radical approach

Biochemical Pathways

It’s worth noting that similar compounds have been involved in the synthesis of molecules that inhibit certain biochemical pathways .

Result of Action

Similar compounds have been used in the synthesis of biologically active molecules, suggesting that this compound may also have significant biological effects .

Action Environment

It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as temperature and ph .

特性

IUPAC Name |

1-[2-bromo-4-(trifluoromethoxy)phenyl]-2,5-dimethylpyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrF3NO/c1-8-3-4-9(2)18(8)12-6-5-10(7-11(12)14)19-13(15,16)17/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUNFFFYRXWGIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)OC(F)(F)F)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381816 |

Source

|

| Record name | 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

257285-02-2 |

Source

|

| Record name | 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)